molecular formula C20H23N5OS B15099354 N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099354
M. Wt: 381.5 g/mol
InChI Key: YXGPGXUJEOCWMK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative with a pyridin-3-yl substituent on the triazole ring and a 4-butylphenyl group attached via a thioether linkage. This compound belongs to a class of molecules investigated for their modulatory effects on insect olfactory receptors, particularly the odorant receptor co-receptor (Orco), which is critical for insect olfaction .

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H23N5OS/c1-3-4-6-15-8-10-17(11-9-15)22-18(26)14-27-20-24-23-19(25(20)2)16-7-5-12-21-13-16/h5,7-13H,3-4,6,14H2,1-2H3,(H,22,26)

InChI Key

YXGPGXUJEOCWMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-butylphenylamine and 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions involving acylation and thiolation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison and Activity of Select Analogs

Compound Name Phenyl Substituent Triazole Substituents Pyridine Position Activity Reference
N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 4-butyl 4-methyl 3-pyridinyl Orco antagonist*
OLC15 (N-(4-butylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-butyl 4-ethyl 2-pyridinyl Potent Orco antagonist
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) 4-ethyl 4-ethyl 3-pyridinyl Orco agonist
OLC12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-isopropyl 4-ethyl 4-pyridinyl Orco antagonist
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methoxy 4-methyl 4-pyridinyl Unreported
GPR-17 ligand (2-{[5-(3-sulfophenyl)-4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-isopropylphenyl]acetamide 4-isopropyl Complex aryl groups N/A GPR-17 modulation

Notes:

  • Phenyl substituents: Longer alkyl chains (e.g., butyl vs. For example, OLC15 (4-butyl) exhibits stronger antagonism than VUAA1 (4-ethyl) .
  • Pyridine position : 3-pyridinyl (target compound) and 4-pyridinyl (OLC12) isomers influence receptor interaction. 3-Pyridinyl may favor antagonism, while 4-pyridinyl in OLC12 enhances potency .
  • Triazole substituents : Methyl or ethyl groups at the 4-position of the triazole ring modulate steric effects. Ethyl groups (VUAA1, OLC15) are associated with agonist/antagonist switching compared to methyl .

Pharmacological Activity and Mechanism

Agonist vs. Antagonist Profiles

  • Agonists : VUAA1 activates Orco by stabilizing the open-channel conformation, enabling calcium influx . Its 4-ethylphenyl and 3-pyridinyl groups are critical for this activity.
  • Antagonists : The target compound and OLC15 likely compete with agonists for binding to Orco, as seen in electrophysiological assays where pre-application of antagonists like OLC15 suppressed OLC12-induced currents in insect oocytes . The 4-butylphenyl group in the target compound may enhance hydrophobic interactions with the receptor’s antagonist-binding pocket.

Table 2: Functional Outcomes of Structural Variations

Feature Target Compound VUAA1 (Agonist) OLC15 (Antagonist)
Phenyl group 4-butyl (lipophilic) 4-ethyl (moderately lipophilic) 4-butyl (lipophilic)
Pyridine position 3-pyridinyl (meta) 3-pyridinyl (meta) 2-pyridinyl (ortho)
Triazole substituent 4-methyl 4-ethyl 4-ethyl
Activity Antagonist* Agonist Antagonist

Pharmacokinetic Considerations

  • Metabolic stability : Pyridinyl groups may undergo oxidation, but the 3-position (target compound) could slow metabolism compared to 4-pyridinyl .

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